N,N'-Bis(2-hydroxyethyl)oxamide is a chemical compound with the molecular formula C₆H₁₂N₂O₄ and a CAS number of 1871-89-2. It is recognized for its structure, which features two hydroxyethyl groups attached to an oxamide backbone. This compound is often utilized in various fields, including organic synthesis and pharmaceuticals, due to its unique chemical properties and versatility in forming complexes with metals.
N,N'-Bis(2-hydroxyethyl)oxamide itself does not have a known mechanism of action in biological systems. Its primary function is as a precursor molecule for the synthesis of other chemicals that may have specific biological activities.
N,N'-Bis(2-hydroxyethyl)oxamide, a molecule with the chemical formula C₆H₁₂N₂O₄, finds applications in various scientific research fields due to its unique properties and versatile functionalities. One primary research area involves its use as a building block in the synthesis of more complex molecules. Its readily available hydroxyl (-OH) groups can be exploited for further functionalization through various chemical reactions, allowing the creation of diverse structures with tailored properties [].
N,N'-Bis(2-hydroxyethyl)oxamide has been explored in pharmaceutical research for its potential applications. Studies have investigated its chelating properties, meaning its ability to bind to metal ions. This property makes it a potential candidate for developing metal chelation therapy for various diseases, including heavy metal poisoning and neurodegenerative disorders [, ]. Additionally, research suggests its potential use in drug delivery systems due to its ability to form self-assembling structures [].
N,N'-Bis(2-hydroxyethyl)oxamide has been investigated in agrochemical research for its potential as a biodegradable plasticizer. Plasticizers are additives that enhance the flexibility and workability of polymers. Biodegradable plasticizers are crucial for developing environmentally friendly materials used in agriculture, such as coatings for seeds and fertilizers [].
N,N'-Bis(2-hydroxyethyl)oxamide is also being explored in other scientific research areas, including:
The compound can also undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts. Furthermore, it may participate in amidation reactions, where it can react with various acylating agents to form derivatives.
Research indicates that N,N'-Bis(2-hydroxyethyl)oxamide exhibits biological activity, particularly in complexation with metal ions such as silver. Studies have shown that it forms different complexes depending on the pH of the solution, which can influence its biological efficacy . While specific pharmacological activities are not extensively documented, its ability to form stable complexes suggests potential applications in medicinal chemistry and biochemistry.
The synthesis of N,N'-Bis(2-hydroxyethyl)oxamide can be achieved through several methods:
N,N'-Bis(2-hydroxyethyl)oxamide finds applications across multiple domains:
Interaction studies have focused on the complexation behavior of N,N'-Bis(2-hydroxyethyl)oxamide with various metal ions. For example, research has demonstrated its ability to form silver complexes that are pH-dependent, highlighting its potential utility in analytical chemistry and materials science . Such studies are crucial for understanding how this compound can be applied in catalysis and sensing technologies.
N,N'-Bis(2-hydroxyethyl)oxamide shares structural similarities with several other compounds. Here are some notable comparisons:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
N,N'-Diethyloxamide | Moderate | More hydrophobic; used in different applications. |
N,N'-Bis(2-hydroxypropyl)oxamide | High | Propyl groups may alter solubility and reactivity. |
N,N'-Bis(2-aminoethyl)oxamide | High | Contains amino groups; potentially more reactive towards electrophiles. |
N,N'-Bis(3-hydroxypropyl)oxamide | Moderate | Hydroxypropyl groups may affect complexation properties differently. |
N,N'-Bis(2-hydroxyethyl)oxamide is unique due to its specific hydroxyethyl substituents, which enhance its solubility and reactivity compared to other oxamides. Its ability to form stable metal complexes distinguishes it from similar compounds that may not exhibit such strong interactions.
Irritant